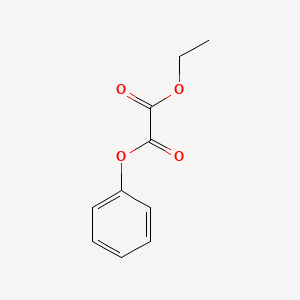

Ethanedioic acid, ethyl phenyl ester

Description

Ethanedioic acid (oxalic acid) is a dicarboxylic acid with the formula HOOC–COOH. Its esters are formed by replacing one or both hydrogen atoms of the carboxylic groups with alkyl or aryl groups. Ethanedioic acid, ethyl phenyl ester (C₆H₅OOC–COOCH₂CH₃) is a theoretical ester derivative where one carboxylic group is esterified with ethanol and the other with phenol. These compounds are pivotal in industrial applications, including biodiesel production, pharmaceuticals, and organic synthesis .

Properties

CAS No. |

15779-81-4 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

1-O-ethyl 2-O-phenyl oxalate |

InChI |

InChI=1S/C10H10O4/c1-2-13-9(11)10(12)14-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

SWHVYCNGAUOSPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-O-ethyl 2-O-phenyl oxalate can be synthesized through the esterification of oxalic acid with ethanol and phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the synthesis of 1-O-ethyl 2-O-phenyl oxalate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-O-ethyl 2-O-phenyl oxalate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of oxalic acid, ethanol, and phenol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different substituted products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Oxalic acid, ethanol, and phenol.

Reduction: Ethanol and phenol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1-O-ethyl 2-O-phenyl oxalate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of other esters and derivatives.

Biology: The compound can be used in biochemical assays to study enzyme-catalyzed ester hydrolysis.

Industry: Used in the production of polymers and as a plasticizer in the manufacturing of plastics

Mechanism of Action

The mechanism of action of 1-O-ethyl 2-O-phenyl oxalate involves its interaction with nucleophiles at the ester carbonyl carbon. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which can then collapse to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Ethanedioic Acid, Diethyl Ester (Diethyl Oxalate)

- Formula : C₆H₁₀O₄

- Key Properties :

- Synthesis: Catalytic transesterification of dimethyl oxalate with ethanol or direct esterification of oxalic acid with ethanol under acidic conditions .

Ethanedioic Acid, Dimethyl Ester

- Formula : C₄H₆O₄

- Key Properties :

- Thermal Stability: Degrades into ethanedioic acid and methanol under bacterial action .

Ethanedioic Acid, Monoethyl Ester

- Formula : C₄H₆O₄

- Synonyms: Oxalic acid monoethyl ester, 2-ethoxy-2-oxoacetic acid .

- Applications : Intermediate in organic synthesis; less common than diethyl/dimethyl esters due to partial esterification.

Ethanedioic Acid, Ethyl Propyl Ester

- Formula : C₇H₁₂O₄

- Key Properties :

Data Table: Comparative Analysis

Q & A

Q. What is the standard synthetic route for preparing ethanedioic acid, ethyl phenyl ester, and what catalysts or conditions are typically employed?

The ester is synthesized via acid-catalyzed esterification of ethanedioic acid (oxalic acid) with ethyl phenyl alcohol. A mineral acid catalyst (e.g., sulfuric acid) is used under reflux conditions to drive the reaction to completion. Stoichiometric ratios of reactants (typically 1:2 for diesters) and temperature control (~70–100°C) are critical to minimize side reactions like hydrolysis or incomplete esterification . For monoesters, selective protection of one carboxylic group may require anhydrous conditions and controlled reagent addition .

Q. How can researchers confirm the successful synthesis of this compound using spectroscopic methods?

- GC-MS : Retention time and fragmentation patterns (e.g., molecular ion peaks at m/z corresponding to the ester’s molecular weight) can validate purity. Ethyl esters in similar studies show diagnostic ions for ester carbonyl groups (~1730 cm⁻¹ in IR) and phenyl ring vibrations (~1600 cm⁻¹) .

- NMR : H NMR should display signals for ethyl groups (δ 1.2–1.4 ppm, triplet) and phenyl protons (δ 7.2–7.5 ppm). C NMR confirms carbonyl carbons at ~165 ppm .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

Hydrolysis of the ester bond under acidic or aqueous conditions is a key challenge. Use of anhydrous solvents (e.g., dry ethanol), controlled pH, and inert atmospheres minimizes decomposition. Competing transesterification can occur if excess alcohol is present; precise stoichiometry and catalyst selection (e.g., lipases for selectivity) reduce byproducts .

Advanced Questions

Q. How can response surface methodology (RSM) optimize the esterification yield of this compound?

RSM involves designing experiments to model interactions between variables (e.g., molar ratio, temperature, catalyst concentration). For example:

Q. What are the mechanistic implications of substituents on the phenyl ring for hydrolysis kinetics?

Electron-withdrawing groups (e.g., Cl) on the phenyl ring increase ester reactivity in alkaline hydrolysis by polarizing the carbonyl group. For example, ethyl 2,4,6-trichlorophenyl esters hydrolyze faster than unsubstituted analogs due to enhanced electrophilicity. Steric hindrance from bulky substituents (e.g., tert-butyl) slows nucleophilic attack, requiring higher temperatures or prolonged reaction times .

Q. How does steric hindrance from the ethyl phenyl group influence reactivity in nucleophilic acyl substitution?

Compared to linear alkyl esters (e.g., ethyl acetate), the ethyl phenyl group introduces steric hindrance near the carbonyl, reducing accessibility for nucleophiles like hydroxide ions. This decreases reaction rates in hydrolysis but enhances stability in non-polar solvents. Computational modeling (DFT) can quantify steric effects by analyzing bond angles and charge distribution .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported optimal reaction conditions for synthesizing this ester?

Conflicting data may arise from differences in reactant purity, solvent systems, or analytical methods. Systematic replication under standardized conditions (e.g., fixed catalyst type, solvent polarity) is essential. Meta-analysis of published protocols, emphasizing studies with rigorous validation (e.g., GC-MS purity >95%), helps identify robust methodologies .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to handling this compound in biomedical research?

- Toxicity : Oxalic acid derivatives can be nephrotoxic; use PPE and institutional safety protocols.

- Data transparency : Ensure raw spectral data and synthetic protocols are archived for reproducibility .

- Non-therapeutic use : FDA guidelines prohibit human/animal administration without explicit approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.